molecular formula C24H29N5O3S2 B2540911 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide CAS No. 422533-46-8

2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide

Cat. No.: B2540911
CAS No.: 422533-46-8
M. Wt: 499.65
InChI Key: LQZZQIPCIUWKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline derivative featuring a cyclohexylamino group at position 4 of the quinazolinone core, a thioether linkage at position 2, and an N-(4-sulfamoylphenethyl)acetamide side chain.

Properties

IUPAC Name

2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3S2/c25-34(31,32)19-12-10-17(11-13-19)14-15-26-22(30)16-33-24-28-21-9-5-4-8-20(21)23(29-24)27-18-6-2-1-3-7-18/h4-5,8-13,18H,1-3,6-7,14-16H2,(H,26,30)(H2,25,31,32)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZZQIPCIUWKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the cyclohexylamino group, and the attachment of the sulfamoylphenethyl moiety. Common reagents and conditions used in these reactions may include:

    Formation of Quinazoline Core: Starting from anthranilic acid derivatives, cyclization reactions with appropriate reagents.

    Introduction of Cyclohexylamino Group: Amination reactions using cyclohexylamine.

    Attachment of Sulfamoylphenethyl Moiety: Sulfonation reactions followed by coupling with phenethylamine derivatives.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Oxidizing Agent Conditions Product Reference
H<sub>2</sub>O<sub>2</sub> (30%)Ethanol, 50°C, 6 hrSulfoxide derivative
m-CPBACH<sub>2</sub>Cl<sub>2</sub>, 0°C→RT, 12 hrSulfone derivative

Key Findings :

  • Sulfoxides exhibit increased polarity, impacting solubility and biological activity .

  • Sulfones are more stable but may reduce binding affinity to target enzymes like carbonic anhydrases .

Nucleophilic Substitution

The sulfamoyl (-SO<sub>2</sub>NH<sub>2</sub>) and cyclohexylamino groups participate in substitution reactions.

Sulfamoyl Group Reactivity

Reacts with alkyl halides or amines under basic conditions:

Reagent Conditions Product Reference
Benzyl bromideK<sub>2</sub>CO<sub>3</sub>, acetone, RT, 12 hrN-Benzyl sulfonamide derivative
CyclohexylamineDMF, 80°C, 24 hrBis-cyclohexylamino sulfonamide

Mechanistic Insight :

  • The sulfamoyl group acts as a leaving group in SN<sub>2</sub> reactions, particularly with strong nucleophiles .

Quinazolinone Core Reactivity

The quinazolin-4(3H)-one ring undergoes electrophilic substitution at the C2 position:

Reagent Conditions Product Reference
Phenacyl bromideK<sub>2</sub>CO<sub>3</sub>, acetone, RT, 9–12 hr2-Phenacylthio-quinazolinone
I<sub>2</sub>/KIAcetic acid, 70°C, 3 hr2-Iodoquinazolinone derivative

Key Findings :

  • Thiols facilitate dehydroaromatization during substitution, enhancing reaction efficiency .

Reduction Reactions

The acetamide carbonyl group is reducible under specific conditions:

Reducing Agent Conditions Product Reference
LiAlH<sub>4</sub>THF, 0°C→RT, 4 hrSecondary amine derivative
NaBH<sub>4</sub>/NiCl<sub>2</sub>MeOH, RT, 2 hrAlcohol intermediate

Application :

  • Reduced derivatives show altered pharmacokinetic profiles, including enhanced blood-brain barrier penetration .

Biological Activity and Reactivity Correlation

The compound’s inhibitory activity against human carbonic anhydrases (hCA IX/XII) is modulated by its reactivity:

Derivative hCA IX Inhibition (K<sub>I</sub>, nM) hCA XII Inhibition (K<sub>I</sub>, nM) Selectivity Ratio (IX/XII) Reference
Parent compound8.010.80.74
Sulfone derivative256.4145.11.77
N-Benzyl sulfonamide49.159.70.82

Key Findings :

  • Oxidation of the thioether reduces inhibitory potency but improves selectivity for hCA XII .

  • Substitution at the sulfamoyl group retains antitumor activity while minimizing off-target effects .

Synthetic Routes

The compound is synthesized via a three-step protocol:

  • Quinazolinone Formation : Cyclization of anthranilic acid with 4-(cyclohexylamino)benzamide in acetic anhydride .

  • Thioether Coupling : Reaction with 2-mercaptoacetamide derivatives using K<sub>2</sub>CO<sub>3</sub> in acetone .

  • Sulfamoylation : Introduction of the 4-sulfamoylphenethyl group via SNAr reaction .

Yield Optimization :

  • Total yield: 62–78% after recrystallization (ethanol/water) .

Stability and Degradation

  • Hydrolytic Stability : Degrades in acidic conditions (pH < 3) via cleavage of the thioether bond .

  • Photostability : Stable under UV light (λ > 300 nm) but degrades in direct sunlight .

Scientific Research Applications

2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study cellular processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Features

The compound’s uniqueness lies in its combination of cyclohexylamino, thioether, and sulfamoylphenethyl groups. Below is a comparison with structurally related compounds:

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents at Key Positions Biological Target (if reported)
Target Compound Quinazolinone 4-Cyclohexylamino, 2-thio, N-(4-sulfamoylphenethyl) Likely CA isoforms
N-(4-Fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (12) Quinazolinone 4-Oxo, 3-(4-sulfamoylphenethyl), N-4-fluorophenyl hCA I (KI = 548.6 nM)
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) Quinazolinone 4-Oxo, 3-(4-sulfamoylphenyl), N-phenyl Not explicitly stated
N-Cyclohexyl-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (4) Quinazolinone 4-Oxo, N-cyclohexyl Mycobacterium tuberculosis targets
Key Observations:
  • Cyclohexyl vs. Aryl Groups: The target compound’s cyclohexylamino group (vs. phenyl or fluorophenyl in analogs) may enhance lipophilicity and membrane permeability, critical for intracellular target engagement .
  • Sulfamoylphenethyl vs.
Table 2: Activity Comparison for Carbonic Anhydrase Inhibition
Compound Name hCA I (KI, nM) hCA II (KI, nM) Notes
Target Compound Not reported Not reported Predicted activity based on SAR
N-(4-Fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (12) 548.6 3.7x more potent than analog 18 (KI = 2048 nM)
N-(4-Fluorobenzyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (18) 2048 Lower activity due to benzyl vs. phenyl substitution
Structure-Activity Relationship (SAR) Highlights:
  • Substituent Position : Fluorine at the para position (compound 12) enhances hCA I inhibition compared to ortho or meta positions .
Key Insights:
  • Yield and Purity : Most analogs are synthesized with >95% purity using HATU or K2CO3-mediated reactions, indicating robust synthetic routes .
  • Melting Points : Higher melting points (e.g., 269°C for compound 5 ) correlate with crystalline stability, a desirable trait for formulation.

Biological Activity

3-(1H-Pyrazol-1-yl)propane-1,2-diol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, including this compound, have been studied for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of 3-(1H-Pyrazol-1-yl)propane-1,2-diol comprises a pyrazole ring attached to a propane backbone with hydroxyl groups. This configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with pyrazole moieties exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of pyrazole show effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The antimicrobial activity is typically assessed using the disc diffusion method, where the zone of inhibition is measured to determine efficacy.

Microorganism Zone of Inhibition (mm) Concentration (mg/ml)
Staphylococcus aureus15100
Escherichia coli18100
Pseudomonas aeruginosa12100

Anticancer Activity

The anticancer potential of 3-(1H-Pyrazol-1-yl)propane-1,2-diol has been explored in various studies. Notably, compounds containing pyrazole rings have shown promising results in inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The cytotoxicity is often quantified using IC50 values.

Cell Line IC50 (nM)
MCF-745
HCT-11648
HepG-246

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, pyrazole derivatives have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have shown that these compounds can significantly reduce the levels of inflammatory markers in treated cells .

Study on Antimicrobial Efficacy

A recent study focused on synthesizing various pyrazole derivatives, including 3-(1H-Pyrazol-1-yl)propane-1,2-diol, and evaluating their antimicrobial activity against clinical isolates. The results indicated that the compound exhibited a significant inhibitory effect on Gram-positive bacteria compared to Gram-negative strains .

Investigation of Anticancer Properties

In another investigation, the anticancer properties of several pyrazole derivatives were assessed through in vivo models. The study reported that administration of these compounds led to a marked reduction in tumor size and weight in mice bearing xenograft tumors derived from human cancer cell lines .

Q & A

Q. How can researchers optimize the synthesis of 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide to improve yield and purity?

Methodological Answer:

  • Key Steps :
    • Quinazolinone Core Formation : Start with 4-(cyclohexylamino)quinazolin-2(1H)-one, synthesized via cyclization of anthranilic acid derivatives with cyclohexylamine under reflux in acetic acid .
    • Thioacetamide Bridge Introduction : React the quinazolinone with 2-chloro-N-(4-sulfamoylphenethyl)acetamide in dry acetone using anhydrous K₂CO₃ as a base. Stirring at room temperature for 12 hours improves coupling efficiency .
    • Purification : Crystallize the crude product from ethanol or ethyl acetate/petroleum ether mixtures to remove unreacted starting materials .
  • Yield Optimization : Adjust molar ratios (e.g., 1:1.2 for quinazolinone to chloroacetamide) and monitor reaction progress via TLC. Reflux in ethanol (40–60°C) enhances reaction kinetics .

Q. What spectroscopic and analytical methods are most reliable for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the presence of the cyclohexylamino group (δ 1.2–2.0 ppm for cyclohexyl protons) and sulfamoylphenethyl moiety (δ 7.5–8.0 ppm for aromatic protons). The thioacetamide bridge appears as a singlet for -SCH₂CO- at δ 3.8–4.2 ppm .
  • Elemental Analysis : Validate molecular composition (e.g., C, H, N, S) with ≤0.4% deviation from theoretical values .
  • Mass Spectrometry (HRMS) : Use ESI-HRMS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 521.08 for analogous derivatives) .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s inhibitory activity against carbonic anhydrases be resolved?

Methodological Answer:

  • Assay Standardization :
    • Use recombinant human CA II/XII isoforms under controlled pH (7.4) and temperature (25°C) to minimize variability .
    • Validate inhibition constants (Kᵢ) via stopped-flow CO₂ hydration assays, comparing with acetazolamide as a positive control .
  • Purity Verification : Characterize batches via HPLC (≥95% purity) to rule out impurities affecting activity .
  • Structural Confirmation : Re-analyze active vs. inactive batches via X-ray crystallography or NOESY NMR to detect conformational differences .

Q. What strategies are effective in modifying the thioacetamide moiety to enhance target selectivity?

Methodological Answer:

  • Substituent Screening :
    • Replace the sulfamoylphenethyl group with heteroaryl (e.g., thiazole, pyridinyl) or alkyl chains to modulate lipophilicity and hydrogen-bonding capacity .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance binding to hydrophobic enzyme pockets .
  • SAR Analysis : Test derivatives in enzyme inhibition assays and correlate activity with computational docking (e.g., AutoDock Vina) to identify critical interactions .
  • Metabolic Stability : Assess plasma stability and CYP450 interactions using liver microsomes to prioritize candidates with improved pharmacokinetics .

Q. How can researchers resolve discrepancies in cytotoxicity data across cell line studies?

Methodological Answer:

  • Cell Line Validation : Use authenticated cell lines (e.g., NCI-60 panel) and standardize culture conditions (e.g., serum concentration, passage number) .
  • Dose-Response Curves : Generate IC₅₀ values with 8-point dilution series (0.1–100 µM) and replicate experiments (n ≥ 3) to assess reproducibility .
  • Mechanistic Profiling : Combine cytotoxicity assays with apoptosis markers (e.g., Annexin V/PI staining) and target engagement studies (e.g., Western blot for caspase activation) to confirm on-target effects .

Q. Data Contradiction Analysis

Q. Why do some studies report high aqueous solubility while others note limited solubility?

Methodological Answer:

  • Solubility Measurement :
    • Use standardized shake-flask methods with PBS (pH 7.4) or simulated biological fluids. Centrifuge at 10,000 rpm to separate undissolved particles .
    • Compare with computationally predicted solubility (e.g., SwissADME) to identify outliers .
  • Salt Formation : Improve solubility by synthesizing sodium or hydrochloride salts of the sulfamoyl group .
  • Polymorph Screening : Characterize crystalline vs. amorphous forms via PXRD, as polymorphs can exhibit 10–100× solubility differences .

Q. How should researchers address inconsistent results in in vivo efficacy models?

Methodological Answer:

  • Model Optimization :
    • Use orthotopic or patient-derived xenograft (PDX) models instead of subcutaneous implants for clinically relevant pharmacokinetics .
    • Standardize dosing regimens (e.g., 10 mg/kg, oral gavage, QD vs. BID) and monitor plasma levels via LC-MS/MS .
  • Biomarker Validation : Correlate tumor regression with target modulation (e.g., CA XII inhibition in tumor homogenates) to confirm mechanism .

Q. Structural and Mechanistic Insights

Q. What computational tools can predict binding modes of this compound with carbonic anhydrase isoforms?

Methodological Answer:

  • Docking Workflow :
    • Prepare protein structures (PDB: 1CN0 for CA II, 1JD0 for CA XII) using AutoDockTools to add hydrogens and Gasteiger charges .
    • Define the active site as a 20 ų grid centered on the zinc ion. Run 100 Lamarckian genetic algorithm simulations for conformational sampling .
  • MD Simulations : Perform 100 ns molecular dynamics (GROMACS) to assess binding stability and identify key residues (e.g., Thr199, Glu117) for mutagenesis studies .

Q. How can researchers validate off-target effects in kinase inhibition assays?

Methodological Answer:

  • Kinome Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration to identify off-target hits .
  • Counter-Screening : Test top hits in cell-free enzymatic assays (e.g., ADP-Glo) to distinguish direct inhibition from cytotoxicity artifacts .
  • CRISPR Knockout : Generate CA XII-knockout cell lines to isolate kinase-mediated effects from carbonic anhydrase-related activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.